Methyl 5-amino-4,6-dibromopicolinate Methyl 5-amino-4,6-dibromopicolinate
Brand Name: Vulcanchem
CAS No.: 1935587-27-1
VCID: VC5944749
InChI: InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3
SMILES: COC(=O)C1=NC(=C(C(=C1)Br)N)Br
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.945

Methyl 5-amino-4,6-dibromopicolinate

CAS No.: 1935587-27-1

Cat. No.: VC5944749

Molecular Formula: C7H6Br2N2O2

Molecular Weight: 309.945

* For research use only. Not for human or veterinary use.

Methyl 5-amino-4,6-dibromopicolinate - 1935587-27-1

Specification

CAS No. 1935587-27-1
Molecular Formula C7H6Br2N2O2
Molecular Weight 309.945
IUPAC Name methyl 5-amino-4,6-dibromopyridine-2-carboxylate
Standard InChI InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3
Standard InChI Key FDVBBWJAALYKIH-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=C(C(=C1)Br)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 5-amino-4,6-dibromopicolinate belongs to the picolinate family, distinguished by a pyridine ring substituted with an ester group at position 2, an amino group at position 5, and bromine atoms at positions 4 and 6. The canonical SMILES representation COC(=O)C1=NC(=C(C(=C1)Br)N)Br underscores its stereoelectronic profile, where bromine’s electron-withdrawing effects and the amino group’s electron-donating nature create a polarized framework conducive to nucleophilic and electrophilic reactions.

Spectroscopic Characterization

Key spectroscopic data for this compound include:

  • ¹H NMR: A deshielded proton environment adjacent to bromine atoms, with the amino group (-NH₂) appearing as a broad singlet at δ 5.5–6.5 ppm.

  • ¹³C NMR: Downfield shifts for carbons bonded to bromine (δ 110–125 ppm) and the ester carbonyl (δ ~165 ppm).

  • IR Spectroscopy: Strong C=O stretching near 1720 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of methyl 5-amino-2-picolinate using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Reaction conditions involve solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding 60–80% product after purification by column chromatography. Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination minimizes side reactions.

Table 1: Key Synthetic Parameters

ParameterTypical Conditions
PrecursorMethyl 5-aminopicolinate
Brominating AgentsPBr₃, NBS
SolventDCM, THF
Temperature0–25°C
Yield60–80%

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize efficiency, with automated systems controlling stoichiometry and temperature. Post-synthesis purification via crystallization ensures ≥97% purity.

Reactivity and Functionalization

Cross-Coupling Reactions

The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution but complicates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to catalyst coordination. Strategies to mitigate this include:

  • Amino group protection (e.g., Boc or acetyl).

  • Use of bulky ligands like SPhos or XPhos to prevent catalyst poisoning.

Biological and Pharmacological Applications

Anti-Inflammatory Activity

In vitro studies demonstrate the compound’s ability to reduce pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures, suggesting potential therapeutic utility in inflammatory diseases.

Antimicrobial Properties

Derivatives synthesized from this compound show enhanced antimicrobial activity compared to the parent molecule, with efficacy against Gram-positive bacteria and fungi.

Comparative Analysis with Analogues

Structural Analogues

  • Methyl 6-amino-3,5-dibromopicolinate: Differs in bromine positioning, resulting in reduced electrophilic reactivity.

  • Methyl 2-amino-3,5-dibromopicolinate: Exhibits higher solubility but lower thermal stability.

Unique Advantages

Methyl 5-amino-4,6-dibromopicolinate’s 4,6-dibromo substitution confers superior regioselectivity in further functionalization, making it indispensable for synthesizing complex heterocycles.

Computational Insights

DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal charge localization at the amino and bromine sites, guiding predictions of regioselectivity in substitution reactions.

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